molecular formula C14H12ClNO B184113 N-(3-Chloro-o-tolyl)benzamide CAS No. 40447-04-9

N-(3-Chloro-o-tolyl)benzamide

Cat. No. B184113
CAS RN: 40447-04-9
M. Wt: 245.7 g/mol
InChI Key: YYBZYCYXYZUIHL-UHFFFAOYSA-N
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Description

“N-(3-Chloro-o-tolyl)benzamide” is a chemical compound. It is also known as "3,3’-[(2-chloro-5-methyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(3-chloro-o-tolyl)benzamide]" . It is used in food contact applications .


Synthesis Analysis

The synthesis of “N-(3-Chloro-o-tolyl)benzamide” involves the reaction of 3-choloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method has been found to be efficient in the synthesis of the bis amide compound in good yields and purity .


Molecular Structure Analysis

The molecular formula of “N-(3-Chloro-o-tolyl)benzamide” is C14H12ClNO . Its molecular weight is 245.704 . The structure of the compound can be represented by the SMILES notation: CC1=C(Cl)C=CC=C1NC(=O)C2=CC=CC=C2 .

Scientific Research Applications

Microwave Promoted Synthesis

N-(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, related to N-(3-Chloro-o-tolyl)benzamide, were synthesized using microwave irradiation, offering a cleaner, more efficient, and faster method for synthesis compared to traditional thermal heating (Saeed, 2009).

Molecular Structure and Spectroscopy

The molecular structure and vibrational spectra of 2-Chloro-N-(diethylcarbamothioyl)benzamide, a compound similar to N-(3-Chloro-o-tolyl)benzamide, have been characterized using X-ray diffraction and IR spectroscopy (Arslan et al., 2007).

Bioactivity Studies

Studies have examined the bioactivity of various benzamides, including their antimicrobial and antiproliferative activities, which could inform the potential applications of N-(3-Chloro-o-tolyl)benzamide in similar fields (Khatiwora et al., 2013).

Neuroleptic Activity

Research on benzamides, which are structurally related to N-(3-Chloro-o-tolyl)benzamide, has explored their potential as neuroleptics, providing insights into possible neurological applications (Iwanami et al., 1981).

Antimicrobial and Antiproliferative Activities

N-(Substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides have been synthesized and screened for their antimicrobial and antiproliferative activities, offering a pathway to understanding the similar properties of N-(3-Chloro-o-tolyl)benzamide (Kumar et al., 2012).

Antispasmodic and Antihypoxic Properties

Benzamides, including compounds similar to N-(3-Chloro-o-tolyl)benzamide, have been studied for their antispasmodic and antihypoxic properties, highlighting their potential in medical applications (Bakibaev et al., 1994).

Biological Activity Spectrum

The biological activity of various chloro-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides has been investigated, providing insights into the potential biological applications of N-(3-Chloro-o-tolyl)benzamide (Imramovský et al., 2011).

Melanoma Cytotoxicity

Research on benzamides, including their use as selective agents for melanotic melanoma, may offer insights into the potential application of N-(3-Chloro-o-tolyl)benzamide in targeted drug delivery or cancer treatment (Wolf et al., 2004).

Cardiac Electrophysiological Activity

The synthesis and study of N-substituted imidazolylbenzamides for cardiac electrophysiological activity provide insights into possible applications of N-(3-Chloro-o-tolyl)benzamide in treating cardiac conditions (Morgan et al., 1990).

Antioxidant Activity

A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide has been analyzed for its molecular structure and antioxidant activity, which might be relevant for understanding similar properties in N-(3-Chloro-o-tolyl)benzamide (Demir et al., 2015).

Safety And Hazards

The safety data sheet for “N-(3-Chloro-o-tolyl)benzamide” advises against its use in food, drug, pesticide or biocidal product use . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used and all sources of ignition should be removed .

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO/c1-10-12(15)8-5-9-13(10)16-14(17)11-6-3-2-4-7-11/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBZYCYXYZUIHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20193463
Record name N-(3-Chloro-o-tolyl)benzamide
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Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chloro-o-tolyl)benzamide

CAS RN

40447-04-9
Record name N-(3-Chloro-2-methylphenyl)benzamide
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Record name N-(3-Chloro-o-tolyl)benzamide
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Record name 40447-04-9
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Record name N-(3-Chloro-o-tolyl)benzamide
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Record name N-(3-chloro-o-tolyl)benzamide
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Record name N-(3-CHLORO-O-TOLYL)BENZAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Fauser, K Vorkamp, J Strand - Marine Pollution Bulletin, 2022 - Elsevier
This review summarizes the current state of knowledge regarding the risk assessment of plastic-associated residual additives, ie residual monomers, degradation products and additives…
Number of citations: 37 www.sciencedirect.com

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